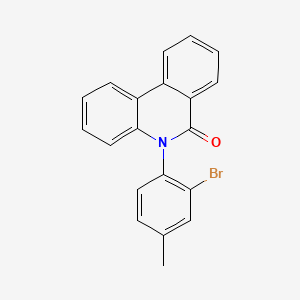
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring bonded to a thiophene ring substituted with two bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol typically involves the bromination of thiophene followed by a coupling reaction with cyclohexanone. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting dibromothiophene is then subjected to a Grignard reaction with cyclohexanone to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form a thiophene ring without halogen substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSMe) can be employed.
Major Products
Oxidation: Formation of 2-(3,5-Dibromothiophen-2-yl)cyclohexanone.
Reduction: Formation of 2-(thiophen-2-yl)cyclohexan-1-ol.
Substitution: Formation of 2-(3,5-disubstituted-thiophen-2-yl)cyclohexan-1-ol.
Applications De Recherche Scientifique
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dibromothiophen-2-yl)cyclohexanone
- 2-(Thiophen-2-yl)cyclohexan-1-ol
- 2-(3,5-Dichlorothiophen-2-yl)cyclohexan-1-ol
Uniqueness
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88089-20-7 |
|---|---|
Formule moléculaire |
C10H12Br2OS |
Poids moléculaire |
340.08 g/mol |
Nom IUPAC |
2-(3,5-dibromothiophen-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H12Br2OS/c11-7-5-9(12)14-10(7)6-3-1-2-4-8(6)13/h5-6,8,13H,1-4H2 |
Clé InChI |
ZAFCPQIXEPDCAE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C2=C(C=C(S2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
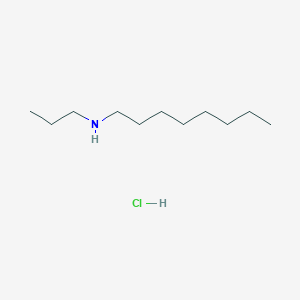
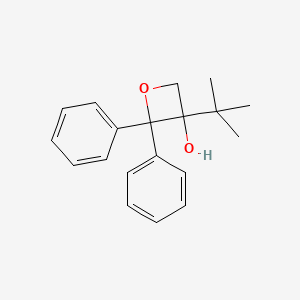

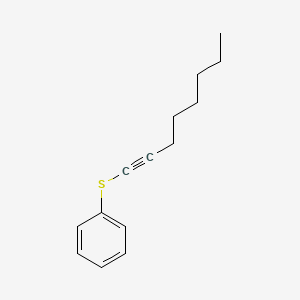
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
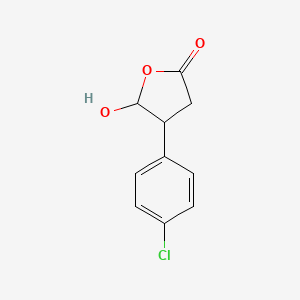
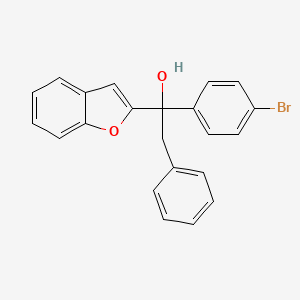
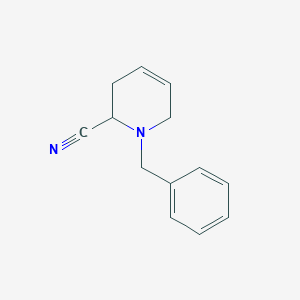
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)
